molecular formula C9H9BrO B1524733 3-(3-Bromophenyl)oxetane CAS No. 1044507-52-9

3-(3-Bromophenyl)oxetane

Cat. No. B1524733
CAS RN: 1044507-52-9
M. Wt: 213.07 g/mol
InChI Key: IKNHAXGIHOUCCX-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)oxetane” is a chemical compound with the CAS Number: 1044507-52-9 . It has a molecular weight of 213.07 and its IUPAC name is this compound . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of oxetanes, including “this compound”, has been a topic of research in recent years . The synthetic methods reported in the literature often involve engineering of the required substrates, or the use of complex starting materials, including epoxides .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat . Its molecular weight is 213.07 .

Scientific Research Applications

Oxetanes in Drug Discovery

Oxetanes, including compounds like 3-(3-Bromophenyl)oxetane, are significant in drug discovery. They can dramatically alter properties like aqueous solubility, lipophilicity, metabolic stability, and conformational preferences in drug molecules. Specifically, replacing functionalities like gem-dimethyl or carbonyl groups with an oxetane can increase aqueous solubility and reduce metabolic degradation rates. Furthermore, oxetanes can induce conformational changes in aliphatic chains, favoring synclinal arrangements. This adaptability makes oxetanes valuable in creating novel drug compounds with enhanced properties (Wuitschik et al., 2010).

Polymer Synthesis

Oxetanes like this compound have been widely utilized in polymer synthesis. They can generate polyether glycols upon polymerization, particularly useful when C(3)-substituted oxetanes are involved. These compounds are also found in various natural products, including those with pharmaceutical importance. The chemical structure of oxetanes allows for their incorporation into polymers and pharmaceutical drugs through selective coupling reactions (Bellinghiere et al., 2015).

Protein Modification

Oxetanes can be integrated into proteins through chemoselective alkylation, which is a method of modifying the physical and biological properties of proteins. This process has been applied to proteins used as apoptotic markers and in drug formulation, demonstrating the versatility of oxetanes in protein engineering and the potential for discovering new therapeutic agents (Boutureira et al., 2017).

Synthesis of Energetic Materials

Oxetane derivatives, such as those synthesized from 3-Bromomethyl-3-hydroxymethyloxetane, have applications in the creation of energetic materials. These derivatives have been used to produce explosives with high detonation velocities and pressures, showcasing their importance in the field of materials science (Born et al., 2022).

Organic Photovoltaic Cells

Oxetanes have been incorporated into organic photovoltaic cells (OPVs). A new cross-linkable poly(3-hexylthiophene) copolymer, incorporating an oxetane-functionalized thiophene comonomer, was synthesized and used in OPV fabrication. This highlights the role of oxetanes in enhancing the performance of renewable energy technologies (Brotas et al., 2012).

Safety and Hazards

The compound has been classified as having acute toxicity when ingested (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye protection, and avoiding dust formation and inhalation of vapors, mist, or gas .

Future Directions

Oxetanes, including “3-(3-Bromophenyl)oxetane”, are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Their unique properties make them attractive for the synthesis or late-stage modification of biologically active compounds .

Mechanism of Action

properties

IUPAC Name

3-(3-bromophenyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNHAXGIHOUCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703912
Record name 3-(3-Bromophenyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1044507-52-9
Record name 3-(3-Bromophenyl)oxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044507-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.7 g of 3-bromophenylboronic acid, 219 mg of NiI2, 4.3 g of sodium bis(trimethylsilyl)amide, and 106 mg of trans-2-aminocyclohexanol hydrochloride were added to 14 ml of anhydrous 2-propanol and oxygen removed by passing argon through the mixture for 10 minutes. Then, a solution of 2.2 g of 3-iodo-oxetane in 1 ml of anhydrous 2-propanol was added and the mixture kept at 80° C. under microwave irradiation for 50 minutes. The mixture was then evaporated, distributed between 100 ml of water and 100 ml of EA, and the aqueous layer extracted twice using 20 ml of EA each. The organic layer was then dried using MgSO4 and evaporated. Chromatography on silica gel using EA/HEP 1:4 yielded 1.4 g of the title compound, colorless oil. Rf (EA/HEP 1:4)=0.27
Quantity
4.7 g
Type
reactant
Reaction Step One
[Compound]
Name
NiI2
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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